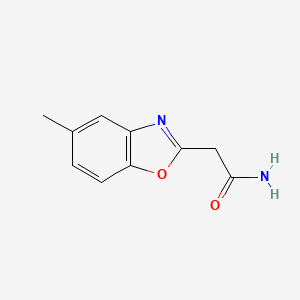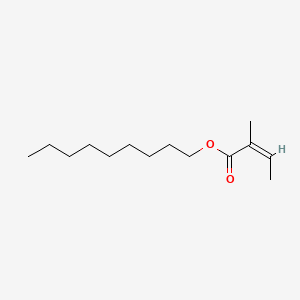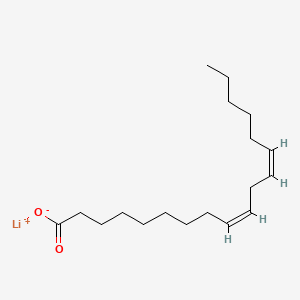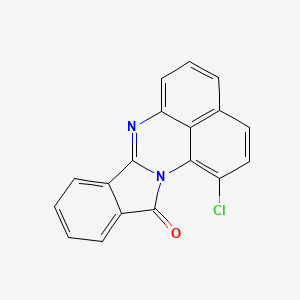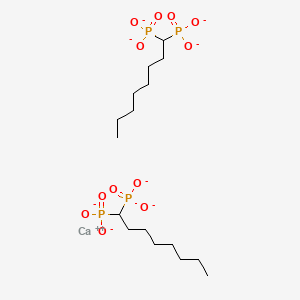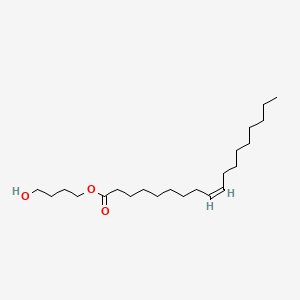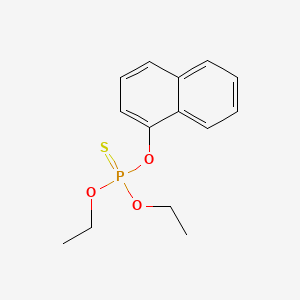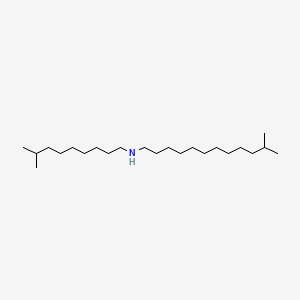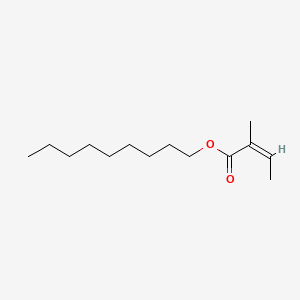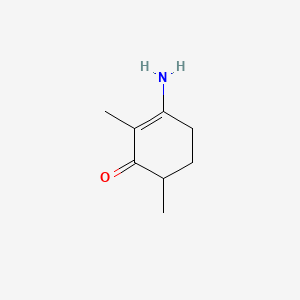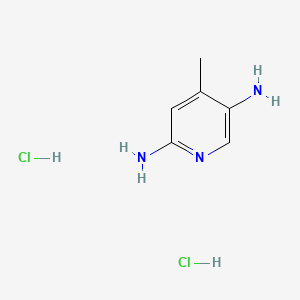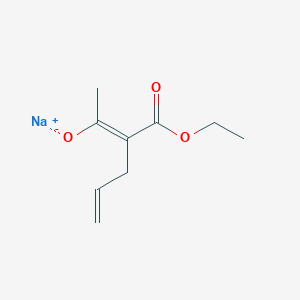
Ethyl 2-acetylpent-4-enoate, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-acetylpent-4-enoate, sodium salt is an organic compound with the molecular formula C9H13O3Na It is a sodium salt derivative of ethyl 2-acetylpent-4-enoate, which is an ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetylpent-4-enoate, sodium salt typically involves the reaction of ethyl 2-acetylpent-4-enoate with a sodium base. One common method is to dissolve ethyl 2-acetylpent-4-enoate in an appropriate solvent, such as ethanol, and then add sodium hydroxide or sodium ethoxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or evaporation of the solvent .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified through crystallization or distillation to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-acetylpent-4-enoate, sodium salt can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The sodium salt can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, cyanides, or amines can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-acetylpent-4-enoate, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of ethyl 2-acetylpent-4-enoate, sodium salt involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-acetylpent-4-enoate: The parent ester compound without the sodium salt.
Sodium ethyl acetoacetate: Another sodium salt of an ester with similar reactivity.
Ethyl acetoacetate: A related ester commonly used in organic synthesis.
Uniqueness
Ethyl 2-acetylpent-4-enoate, sodium salt is unique due to its specific structure, which allows for distinct reactivity and applications compared to its analogs. The presence of the sodium ion enhances its solubility in water and its reactivity in nucleophilic substitution reactions.
Eigenschaften
CAS-Nummer |
85392-49-0 |
|---|---|
Molekularformel |
C9H13O3.Na C9H13NaO3 |
Molekulargewicht |
192.19 g/mol |
IUPAC-Name |
sodium;(2E)-3-ethoxycarbonylhexa-2,5-dien-2-olate |
InChI |
InChI=1S/C9H14O3.Na/c1-4-6-8(7(3)10)9(11)12-5-2;/h4,10H,1,5-6H2,2-3H3;/q;+1/p-1/b8-7+; |
InChI-Schlüssel |
MLAALNVRWYJORH-USRGLUTNSA-M |
Isomerische SMILES |
CCOC(=O)/C(=C(\C)/[O-])/CC=C.[Na+] |
Kanonische SMILES |
CCOC(=O)C(=C(C)[O-])CC=C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


